molecular formula C8H13BrSi B14656247 (2-Bromoethyl)(triethenyl)silane CAS No. 51664-51-8

(2-Bromoethyl)(triethenyl)silane

Cat. No.: B14656247
CAS No.: 51664-51-8
M. Wt: 217.18 g/mol
InChI Key: PSPIGWSLGREJFN-UHFFFAOYSA-N
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Description

(2-Bromoethyl)(triethenyl)silane is an organosilicon compound characterized by the presence of a bromoethyl group and three ethylene groups attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromoethyl)(triethenyl)silane typically involves the reaction of triethenylsilane with 2-bromoethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution reaction. The process can be summarized as follows:

Triethenylsilane+2-BromoethanolThis compound+By-products\text{Triethenylsilane} + \text{2-Bromoethanol} \rightarrow \text{this compound} + \text{By-products} Triethenylsilane+2-Bromoethanol→this compound+By-products

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (2-Bromoethyl)(triethenyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Hydrosilylation Reactions: The ethylene groups can participate in hydrosilylation reactions, where they react with alkenes or alkynes in the presence of a catalyst to form new carbon-silicon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out under mild conditions with a base to facilitate the substitution.

    Hydrosilylation Reactions: Catalysts such as platinum or rhodium complexes are commonly used to promote hydrosilylation reactions.

Major Products Formed:

    Substitution Reactions: Products include various substituted silanes depending on the nucleophile used.

    Hydrosilylation Reactions: Products include silane derivatives with new carbon-silicon bonds.

Scientific Research Applications

(2-Bromoethyl)(triethenyl)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.

    Medicine: Investigated for its potential use in the synthesis of silicon-containing pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of (2-Bromoethyl)(triethenyl)silane involves the reactivity of the bromoethyl and ethylene groups. The bromoethyl group can undergo nucleophilic substitution, while the ethylene groups can participate in hydrosilylation reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions, leading to the formation of new chemical bonds and the desired products.

Comparison with Similar Compounds

    Triethenylsilane: Similar in structure but lacks the bromoethyl group, making it less reactive in substitution reactions.

    (2-Bromoethyl)trimethylsilane: Contains a bromoethyl group but has three methyl groups instead of ethylene groups, leading to different reactivity and applications.

Uniqueness: (2-Bromoethyl)(triethenyl)silane is unique due to the combination of the bromoethyl and ethylene groups, which provide a versatile platform for various chemical reactions and applications. Its ability to undergo both substitution and hydrosilylation reactions makes it a valuable compound in organic synthesis and materials science.

Properties

CAS No.

51664-51-8

Molecular Formula

C8H13BrSi

Molecular Weight

217.18 g/mol

IUPAC Name

2-bromoethyl-tris(ethenyl)silane

InChI

InChI=1S/C8H13BrSi/c1-4-10(5-2,6-3)8-7-9/h4-6H,1-3,7-8H2

InChI Key

PSPIGWSLGREJFN-UHFFFAOYSA-N

Canonical SMILES

C=C[Si](CCBr)(C=C)C=C

Origin of Product

United States

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